molecular formula C11H13NO3 B123680 N-Acetyl-4-ethoxybenzamide CAS No. 143827-56-9

N-Acetyl-4-ethoxybenzamide

Cat. No.: B123680
CAS No.: 143827-56-9
M. Wt: 207.23 g/mol
InChI Key: IJEMSCSHIHYCHN-UHFFFAOYSA-N
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Description

N-Acetyl-4-ethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Research indicates that N-Acetyl-4-ethoxybenzamide exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various bacterial and fungal strains, making it a candidate for further investigation in the treatment of infections.
  • Anti-inflammatory Effects : Its potential to modulate inflammatory responses could be significant in treating inflammatory diseases, although more research is needed to establish its efficacy and mechanisms of action.
  • Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for understanding its pharmacological profile and therapeutic applications, particularly in cancer and neurodegenerative diseases .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other related compounds can influence their biological activities. Below is a comparative table highlighting key differences:

Compound NameStructure DescriptionUnique Features
N-Acetyl-4-methoxybenzamideContains a methoxy group instead of ethoxyPotentially different solubility and reactivity
N-Acetyl-4-hydroxybenzamideContains a hydroxy groupMay exhibit different biological activities
N-Acetyl-4-chlorobenzamideSubstituted with a chlorine atomAltered electronic properties affecting reactivity
4-EthoxybenzamideLacks the acetyl groupSimpler structure; less complex interactions

This table underscores how modifications to the compound's structure can lead to variations in biological activity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a therapeutic agent for infections .
  • Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit sirtuin enzymes, which are implicated in various diseases, including cancer. The findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes .
  • Inflammatory Disease Models : Animal models have been used to assess the anti-inflammatory effects of this compound, showing promising results that warrant further exploration into its therapeutic potential .

Properties

CAS No.

143827-56-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-acetyl-4-ethoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

IJEMSCSHIHYCHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=O)C

Key on ui other cas no.

143827-56-9

Synonyms

Benzamide, N-acetyl-4-ethoxy- (9CI)

Origin of Product

United States

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